molecular formula C14H10O5 B162221 1,7-Dihydroxy-4-methoxyxanthone CAS No. 87339-76-2

1,7-Dihydroxy-4-methoxyxanthone

Cat. No.: B162221
CAS No.: 87339-76-2
M. Wt: 258.23 g/mol
InChI Key: YDZGWMWSKOGVLG-UHFFFAOYSA-N
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Description

1,7-Dihydroxy-4-methoxyxanthone is a member of the xanthone class of compounds, characterized by a dibenzo-γ-pyrone scaffold. This compound is known for its presence in various plant species, including Cratoxylum cochinchinense . It has garnered attention due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dihydroxy-4-methoxyxanthone can be synthesized through several methods. One common approach involves the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to synthesize xanthones via the classical method .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to enhance the efficiency of the synthesis . These methods ensure high yields and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,7-Dihydroxy-4-methoxyxanthone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various xanthone derivatives with modified functional groups. These derivatives exhibit a range of biological activities, making them valuable for research and therapeutic applications .

Properties

IUPAC Name

1,7-dihydroxy-4-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-18-11-5-3-9(16)12-13(17)8-6-7(15)2-4-10(8)19-14(11)12/h2-6,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZGWMWSKOGVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236284
Record name 9H-Xanthen-9-one, 1,7-dihydroxy-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87339-76-2
Record name 1,7-Dihydroxy-4-methoxy-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87339-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Xanthen-9-one, 1,7-dihydroxy-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087339762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Xanthen-9-one, 1,7-dihydroxy-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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